
N,N-diethyl-2,3-dihydro-1H-inden-2-amine
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Overview
Description
N,N-diethyl-2,3-dihydro-1H-inden-2-amine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Synthesis
1.1 Intermediate for Anti-Parkinson Drugs
N,N-Diethyl-2,3-dihydro-1H-inden-2-amine is noted for its significance as an intermediate in the synthesis of rasagiline, an irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. Rasagiline enhances dopamine levels and provides neuroprotective effects, making it a valuable therapeutic agent for managing Parkinson’s symptoms . The synthesis of rasagiline involves the reduction of 2,3-dihydro-1H-indenes-1-ketoxime to yield this compound, which can then be converted into the final product through further reactions .
1.2 Synthesis Methodologies
Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. For instance, a method utilizing alumino-nickel under basic conditions has been developed to facilitate the reduction process without the need for pressurized hydrogenation, thus simplifying industrial production . This method not only enhances yield but also reduces operational costs.
Biological Activities
2.1 Neuroprotective Properties
Research indicates that compounds related to this compound exhibit neuroprotective properties. These compounds can potentially mitigate oxidative stress and neuronal damage associated with neurodegenerative diseases . The neuroprotective action is attributed to their ability to inhibit MAO-B activity, which is crucial in the metabolism of neurotransmitters like dopamine.
2.2 Antidiabetic Potential
In addition to its neuroprotective effects, recent studies have explored the antidiabetic properties of synthesized derivatives of this compound. In vitro and in vivo evaluations have shown promising results in lowering blood glucose levels and improving insulin sensitivity . This highlights the compound's versatility and potential application in diabetes management.
Case Studies and Research Findings
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N,N-diethyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C13H19N/c1-3-14(4-2)13-9-11-7-5-6-8-12(11)10-13/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI Key |
IPKWICPQIRRGCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.